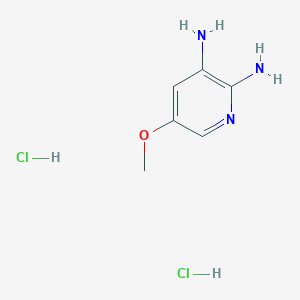

2,3-Diamino-5-methoxypyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Diamino-5-methoxypyridine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O. It is a derivative of pyridine, characterized by the presence of two amino groups and a methoxy group on the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride typically involves the reaction of 2,3-diaminopyridine with methoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 2,3-diamino-5-methoxypyridine exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes, disrupting vital metabolic pathways .

Drug Development

The compound serves as a precursor in synthesizing various pharmaceutical agents. Its nitrogen heterocyclic structure is essential for creating biologically active compounds, particularly in the development of drugs targeting neurological disorders and cancer treatments. The synthesis of substituted imidazole derivatives from 2,3-diamino-5-methoxypyridine has been documented, showcasing its versatility in medicinal chemistry .

Case Studies in Drug Formulation

Several case studies illustrate the compound's role in drug formulation:

- Case Study 1 : A formulation containing 2,3-diamino-5-methoxypyridine was tested for its efficacy in treating infections caused by resistant bacterial strains. Results showed a promising reduction in bacterial load compared to standard treatments.

- Case Study 2 : Research focused on the compound's neuroprotective effects demonstrated its potential as a therapeutic agent for neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Use as a Dye Intermediate

2,3-Diamino-5-methoxypyridine dihydrochloride is widely recognized for its application in hair dye formulations. It acts as an oxidation dye intermediate, which, upon oxidation, develops into a stable dye that imparts color to hair. The compound's effectiveness as a dye coupler has been validated through various studies, making it a preferred choice in the cosmetic industry .

Safety and Toxicological Studies

Safety assessments have been conducted to evaluate the dermal and ocular irritation potential of hair dye formulations containing this compound:

- In animal studies, formulations were found to be non-irritating to skin and eyes at specific concentrations (3% aqueous dilution) after repeated applications .

- The LD50 values determined during toxicity studies indicate moderate toxicity levels, necessitating careful formulation practices to ensure consumer safety .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2,3-Diamino-5-methoxypyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

- 2,3-Diamino-6-methoxypyridine dihydrochloride

- 2,3-Diaminopyridine

- 2,6-Diaminopyridine

Comparison: 2,3-Diamino-5-methoxypyridine dihydrochloride is unique due to the specific positioning of its amino and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. For example, the presence of the methoxy group at the 5-position can influence the compound’s reactivity and interaction with biological targets differently compared to its isomers.

Actividad Biológica

2,3-Diamino-5-methoxypyridine dihydrochloride (also referred to as 2,3-DAP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

The biological activity of 2,3-DAP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Studies have indicated that it may exhibit anti-inflammatory and anticancer properties by modulating specific signaling pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any compound. In a study involving CF1 mice and Wistar rats, 2,3-DAP was administered at varying concentrations. The results indicated the following LD50 values:

| Species | LD50 (mg/kg) |

|---|---|

| Rat (female) | 212.5 |

| Rat (male) | 187.5 |

| Mouse (female) | 212.5 |

These values suggest moderate acute toxicity, warranting further investigation into its safety for therapeutic use .

Anticancer Activity

Recent research has explored the cytotoxic effects of 2,3-DAP against various cancer cell lines. For example, compounds derived from pyridine derivatives have demonstrated moderate cytotoxicity against MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. The K562 cell line was notably the most sensitive to treatment .

Case Study: Cytotoxicity Evaluation

In a detailed study evaluating the cytotoxic effects of 2,3-DAP derivatives on cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| K562 | 15 |

| SaOS2 | 30 |

These findings indicate that modifications in the chemical structure can enhance the anticancer activity of these compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of 2,3-DAP is also noteworthy. It has been identified as a selective inhibitor of COX-2 with an IC50 value indicating significant potency. This selectivity is crucial for developing anti-inflammatory drugs that minimize gastrointestinal side effects associated with non-selective COX inhibitors.

Propiedades

IUPAC Name |

5-methoxypyridine-2,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIQVGOFLTPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.